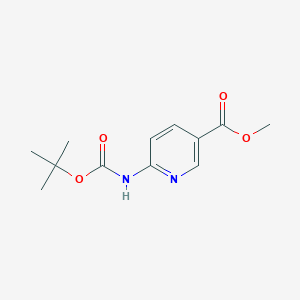
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Numéro de catalogue B172080
Poids moléculaire: 252.27 g/mol
Clé InChI: KHMRKCRGUHPQLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05866573
Procedure details


To a solution of methyl-6-(tert-butoxycarbonylamino)-nicotinate (2.20 g, 8.72 mmol) in anhydrous THF (50 mL), cooled to -30° C. was added DIBAL-H (1.0M in hexane, 34. 8 mL, 34.8 mmol) dropwise. After 1 h, 40 mL of a saturated solution of Rochelle salts was added and stirred vigorously for 10 h. The volatiles were removed in vacuo and the aqueous layer was extracted with methylene chloride (3×50 mL). The organic layer was washed with water (1×50 mL) and brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The residue was used directly in the next step. To a solution of oxalyl chloride (4.12 g, 32.46 mmol) in methylene chloride (30 mL), cooled to -78° C., was added DMSO (2.54 g, 32.46 mmol) dissolved in methylene chloride (9 mL) dropwise. After 20 minutes, the crude alcohol (1.82 g, 8.11 mmol) dissolved in 35 mL of methylene chloride was added followed by triethylamine (4.92 g, 48.66 mmoL). The ice bath was removed and the reaction stirred for 1 hr at rt, then water (30 mL) was added. The layers were separated and the aqueous layer was extracted with methylene chloride (2×50 mL). The organic layer was washed with water (1×50 mL) and brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (30×150 mm column of SiO2, EtOAc/methylene chloride 1:11) to give the title compound as a colorless solid:




[Compound]
Name
saturated solution
Quantity
40 mL
Type
reactant
Reaction Step Four




[Compound]
Name
alcohol
Quantity
1.82 g
Type
reactant
Reaction Step Seven



Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[N:6][CH:5]=1.CC(C[AlH]CC(C)C)C.C(Cl)(=O)C(Cl)=O.CS(C)=O>C1COCC1.C(Cl)Cl.C(N(CC)CC)C>[C:14]([O:13][C:11]([NH:10][C:7]1[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[CH:5][N:6]=1)=[O:12])([CH3:17])([CH3:15])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.92 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Step Four
[Compound]
|
Name
|
saturated solution
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
4.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
2.54 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Seven
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously for 10 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with methylene chloride (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (1×50 mL) and brine (1×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 20 minutes
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for 1 hr at rt
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (30 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with methylene chloride (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (1×50 mL) and brine (1×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography (30×150 mm column of SiO2, EtOAc/methylene chloride 1:11)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
